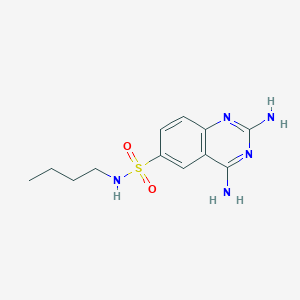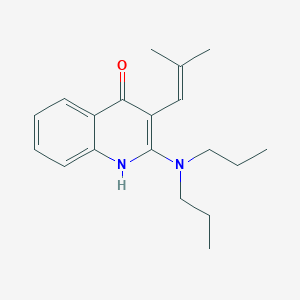
ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle est un composé organique synthétique qui appartient à la classe des dérivés du cyclohexadiène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que le cyclohexa-1,3-diène et le chloroformate d'éthyle.
Protection du groupe amino : Le groupe amino est protégé à l'aide d'une protection tert-butoxycarbonyle (Boc) pour éviter des réactions secondaires indésirables.
Formation de l'ester carboxylate : Le composé amino protégé est ensuite mis à réagir avec le chloroformate d'éthyle pour former l'ester carboxylate.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne ou la recristallisation.
Méthodes de production industrielle
Dans un contexte industriel, la production de (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle peut impliquer des procédés en lots à grande échelle ou en flux continu. Les conditions de réaction sont optimisées pour le rendement et la pureté, et l'utilisation de systèmes automatisés garantit une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
(S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés saturés.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les composés organométalliques (réactifs de Grignard) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
(S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou les interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques ou de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par des voies qui régulent des processus cellulaires tels que la transduction du signal, l'expression des gènes ou l'activité métabolique.
Applications De Recherche Scientifique
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-5-amino-1,3-cyclohexadiène-1-carboxylate d'éthyle : Il manque le groupe de protection Boc.
(S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate de méthyle : Structure similaire, mais avec un groupe ester méthylique au lieu d'éthylique.
Unicité
(S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diène-1-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Le groupe de protection Boc assure la stabilité pendant les transformations synthétiques, ce qui en fait un intermédiaire précieux en synthèse organique.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
ethyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6-8,11H,5,9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
Clé InChI |
UJCYEFNBDQEBSX-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C[C@H](C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1=CC=CC(C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)




![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)


![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


